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Hiv protease substrate II - 120944-74-3

Hiv protease substrate II

Catalog Number: EVT-393876
CAS Number: 120944-74-3
Molecular Formula: C72H109N15O25
Molecular Weight: 1584.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hiv protease substrate II is classified as a peptide substrate that mimics the natural substrates of HIV protease. It is derived from studies aimed at understanding the enzymatic activity of HIV protease and its substrate specificity. The substrate is designed to facilitate the investigation of how HIV protease recognizes and processes its natural substrates, which include various polyproteins produced during viral replication .

Synthesis Analysis

The synthesis of Hiv protease substrate II typically involves solid-phase peptide synthesis techniques, allowing for the precise assembly of amino acid sequences that mimic natural substrates. A common method includes:

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
  2. Deprotection Steps: After each amino acid addition, protective groups are removed to expose reactive sites for further coupling.
  3. Cleavage from Solid Support: Once the desired peptide sequence is achieved, it is cleaved from the solid support and purified, often using high-performance liquid chromatography.

Technical parameters such as reaction time, temperature, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of Hiv protease substrate II typically features a peptide backbone with specific modifications that enhance its binding affinity to HIV protease. Key aspects include:

  • Peptide Backbone: Composed of amino acids arranged in a sequence that mimics natural substrates.
  • Functional Groups: Modifications may include hydroxyl or sulfonamide groups that improve interaction with the active site of HIV protease.
  • Conformational Flexibility: The structure allows for necessary conformational changes upon binding to HIV protease, facilitating effective cleavage.

X-ray crystallography studies have provided detailed insights into how these substrates fit into the active site of HIV protease, revealing important interactions that stabilize binding .

Chemical Reactions Analysis

Hiv protease substrate II undergoes specific chemical reactions when interacting with HIV protease:

  1. Enzymatic Cleavage: The primary reaction involves the hydrolysis of peptide bonds within the substrate by HIV protease, leading to the release of smaller peptide fragments.
  2. Substrate Recognition: The enzyme's active site recognizes specific sequences within the substrate, facilitating efficient cleavage.
  3. Inhibition Studies: Various inhibitors can be tested against Hiv protease substrate II to evaluate their effectiveness in blocking enzymatic activity.

These reactions are influenced by factors such as pH, temperature, and inhibitor presence, which can modulate enzymatic efficiency and specificity .

Mechanism of Action

The mechanism of action for Hiv protease substrate II involves several key steps:

  1. Binding: The substrate binds to the active site of HIV protease through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  2. Cleavage: Upon binding, the enzyme catalyzes the hydrolysis of peptide bonds within the substrate, facilitated by a catalytic dyad within the active site.
  3. Product Release: The cleavage products are released from the enzyme, allowing for further rounds of substrate processing.

Understanding this mechanism is crucial for designing inhibitors that can effectively block HIV protease activity without significantly affecting natural substrate processing .

Physical and Chemical Properties Analysis

Hiv protease substrate II possesses several notable physical and chemical properties:

  • Molecular Weight: Typically ranges depending on the specific sequence but generally falls within a range suitable for peptide substrates (e.g., 500-2000 Da).
  • Solubility: Often soluble in aqueous buffers used in biochemical assays.
  • Stability: Stability can vary based on sequence modifications; some substitutions enhance resistance to degradation by cellular peptidases.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties .

Applications

The applications of Hiv protease substrate II are extensive:

  • Drug Development: It serves as a model compound in screening assays for new HIV protease inhibitors.
  • Biochemical Studies: Used in research to elucidate mechanisms of enzyme action and substrate specificity.
  • Resistance Studies: Helps in understanding drug resistance mechanisms by analyzing how mutations in HIV protease affect its interaction with substrates.

These applications underscore its importance in both basic research and therapeutic development aimed at combating HIV/AIDS .

Introduction to HIV-1 Protease and Substrate Processing

Role of HIV-1 Protease in Viral Maturation and Pathogenesis

HIV-1 protease (PR) is an aspartyl protease enzyme essential for viral infectivity. This 22 kDa homodimeric enzyme (each subunit comprising 99 amino acids) features a catalytic triad (Asp25-Thr26-Gly27) at the active site, formed exclusively upon dimerization [10]. During viral replication, PR cleaves Gag and Gag-Pol polyproteins at nine specific sites to liberate mature structural proteins (MA, CA, NC) and enzymes (RT, IN, PR itself). Without this proteolytic processing, newly budded virions remain structurally immature and non-infectious [1] [5].

The timing of PR activation is exquisitely regulated. Recent studies using nanoscale flow cytometry and instant structured illumination microscopy demonstrate that PR activation initiates prior to viral release from host cells—contradicting earlier models suggesting post-release activation [2] [5]. This intracellular activation has profound implications:

  • Premature PR activation induces pyroptotic cell death via the CARD8 inflammasome pathway, presenting a novel strategy for eliminating infected cells [5].
  • Precursor PR (embedded in Gag-Pol) exhibits sufficient activity to facilitate viral fusion with target cells, though full maturation remains essential for core formation and integration [5] [7].
  • Maturation transforms the capsid into a fullerene cone encapsulating viral RNA, enabling nuclear entry and reverse transcription. Concurrently, Envelope glycoprotein redistribution primes virions for CD4 receptor binding [7].

Table 1: Key Functional Domains Liberated by HIV-1 Protease Cleavage

DomainFunction in Viral LifecycleConsequence of Incomplete Cleavage
Matrix (MA)Membrane anchoring; Env incorporationImpaired fusion and entry
Capsid (CA)Fullerene core formationNon-infectious particles; defective uncoating
Nucleocapsid (NC)RNA packaging; reverse transcriptionCompromised genome stability
Reverse Transcriptase (RT)Viral RNA → DNA conversionFailed integration into host genome

Overview of Gag and Gag-Pol Polyprotein Cleavage Sites

The Gag polyprotein (Pr55Gag) and Gag-Pol polyprotein (Pr160Gag-Pol) are synthesized via ribosomal frameshifting at a 20:1 ratio, ensuring controlled PR availability [7]. HIV-1 protease recognizes and hydrolyzes peptide bonds between hydrophobic residues (Phe, Tyr, Met, Pro) at positions P1 and P1', with cleavage efficiency governed by both sequence specificity and structural context [3] [8] [9].

Processing occurs in a temporally ordered cascade:

  • Initial cleavage occurs at the p2/NC site (↓: p17/p24 boundary), generating intermediates that facilitate subsequent cleavages [3].
  • Intermediate cleavages at MA/CA and RT/IN sites proceed at comparable rates [3].
  • Late cleavages flanking the PR domain (e.g., TF/PR and PR/RT) require dimerization of the RT domain, suggesting steric regulation [3].

Substrate context profoundly influences kinetics. For example:

  • Transplanting the CA/SP1 site (↓: Val-Ser-Gln-Asn-Tyr↓Pro-Ile-Val) into the MA/CA position increases cleavage rate 10-fold [8].
  • Conversely, SP1/NC (↓: Arg-Val-Leu-Arg↓Ala-Ser-Val) and SP2/p6 (↓: Lys-Ala-Leu-Ala↓Glu-Ala-Met) show 10-30× slower processing when removed from native context [8].
  • Chimeric substrates (e.g., ATIM↓PIVQ) may resist cleavage entirely by wild-type PR due to disrupted hydrogen bonding across the scissile bond [8].

Table 2: Cleavage Sites in Gag and Gag-Pol Polyproteins

Cleavage SitePolyprotein DomainSequence (P4–P4')Relative Cleavage RateProcessing Stage
MA/CAGagVal-Ser-Gln-Asn↓Tyr-Pro-Ile-ValIntermediateIntermediate
CA/SP1GagArg-Val-Leu-Ala↓Glu-Ala-Met-SerSlowIntermediate
SP1/NCGagThr-Ile-Met-Leu↓Arg-Gln-Ala-AsnRapidInitial
RT/INGag-PolLeu-Trp-Gln-Arg↓Lys-Ile-Leu-GlyIntermediateIntermediate
PR/RTGag-PolPhe-Leu-Asn-Phe↓Pro-Ile-Ser-ProSlowLate

Historical Evolution of HIV Protease Research

Pioneering work by Dr. Stephen Oroszlan in the late 1980s laid the foundation for HIV protease biology. His team:

  • Identified PR's genetic location and cleavage sites within Gag-Pol [1].
  • Chemically synthesized the PR gene for bacterial expression, enabling purification and functional assays [1].
  • Developed spectroscopic assays to quantify proteolytic activity [1].

The crystal structure of HIV-1 PR was solved independently by three research groups in 1989, revealing the symmetric homodimer with flexible flaps regulating substrate access [1] [10]. This structural insight catalyzed rational drug design, leading to:

  • Saquinavir (1995): First FDA-approved PR inhibitor, mimicking substrate transition state with a hydroxyethylamine isostere [6].
  • Darunavir (2006): Next-generation inhibitor optimized for hydrogen bonding with backbone atoms in resistant PR variants [1] [6].

Recent milestones include:

  • Activation timing resolution (2022): Advanced microscopy techniques confirmed PR activation occurs intracellularly before virion release [2] [5].
  • Maturation inhibitors: Compounds like Lenacapavir (FDA-approved 2022) target CA-SP1 cleavage, blocking core condensation without inhibiting PR directly [7].
  • Drug resistance studies: Major mutations (e.g., D30N, V82A) alter the active site, while secondary mutations restore dimer stability compromised by primary mutations [1] [10].

Table 3: Key Historical Milestones in HIV Protease Research

YearMilestoneSignificance
1988–1990Identification of PR gene; synthetic expression (Oroszlan)Enabled biochemical characterization
1989First crystal structures of PRRevealed dimeric flap mechanism; guided inhibitor design
1995Saquinavir FDA approvalFirst PR inhibitor; cornerstone of HAART therapy
2005Cleavage kinetics mapping (in vitro assays)Demonstrated ordered processing cascade
2022Intracellular PR activation confirmedRedefined maturation timeline; new strategies for reservoir eradication

Properties

CAS Number

120944-74-3

Product Name

Hiv protease substrate II

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[6-amino-2-(3-carboxypropanoylamino)hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid

Molecular Formula

C72H109N15O25

Molecular Weight

1584.7 g/mol

InChI

InChI=1S/C72H109N15O25/c1-37(2)29-46(79-67(106)52(35-88)85-68(107)53(36-89)84-65(104)50(34-58(97)98)80-61(100)44(17-10-12-26-73)76-55(92)24-25-56(93)94)62(101)83-51(32-42-20-22-43(91)23-21-42)71(110)87-28-14-19-54(87)69(108)75-39(5)60(99)78-47(30-38(3)4)66(105)86-59(40(6)90)70(109)82-48(31-41-15-8-7-9-16-41)63(102)81-49(33-57(95)96)64(103)77-45(72(111)112)18-11-13-27-74/h7-9,15-16,20-23,37-40,44-54,59,88-91H,10-14,17-19,24-36,73-74H2,1-6H3,(H,75,108)(H,76,92)(H,77,103)(H,78,99)(H,79,106)(H,80,100)(H,81,102)(H,82,109)(H,83,101)(H,84,104)(H,85,107)(H,86,105)(H,93,94)(H,95,96)(H,97,98)(H,111,112)

InChI Key

OVPKBGRKANDZBF-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)CCC(=O)O

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